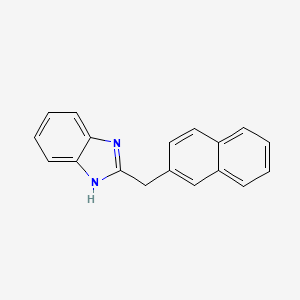
Trifluoromethanesulfonanilide
Descripción general
Descripción
Trifluoromethanesulfonanilide, related to trifluoromethanesulfonic acid derivatives, has been explored for its utility in organic synthesis, including electrophilic aromatic substitution reactions and the formation of carbon-heteroatom bonds. Its strong electron-withdrawing properties and low nucleophilicity make it a versatile reagent in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).
Synthesis Analysis
Trifluoromethanesulfonanilide and related compounds like triflamides and triflimides have been synthesized through various methods. These compounds are recognized for their NH-acidity, lipophilicity, catalytic activity, and specific chemical properties, which contribute to their widespread use in organic chemistry (Moskalik & Astakhova, 2022).
Molecular Structure Analysis
The molecular structure and crystallography of trifluoromethanesulfonanilide-related compounds have been extensively studied. For example, bis((trifluoromethyl)sulfonyl)amine and magnesium hexaaquo bis((trifluoromethyl)sulfonyl)amide dihydrate provide insights into the high gas-phase acidity and electron delocalization in these compounds, which is crucial for understanding their reactivity (Haas et al., 1996).
Chemical Reactions and Properties
Trifluoromethanesulfonanilide and its derivatives have been used to catalyze various chemical reactions, including acylations, electrophilic aromatic substitutions, and the synthesis of carbo- and heterocyclic structures. Their high protonating power and specific reactivity patterns have been leveraged in the synthesis of novel organic compounds, highlighting their importance in organic synthesis (Kazakova & Vasilyev, 2017).
Physical Properties Analysis
Research on trifluoromethanesulfonanilide-related compounds also includes the study of their physical properties, such as phase behavior, solvation effects, and molecular dynamics, which are essential for understanding their behavior in various chemical environments and applications (Paddison et al., 1997).
Chemical Properties Analysis
The chemical properties of trifluoromethanesulfonanilide, such as its reactivity, stability, and catalytic activity, have been a subject of investigation. These studies have provided insights into the mechanisms of reactions facilitated by trifluoromethanesulfonanilide and its derivatives, offering valuable information for their application in organic synthesis and material science (Moskalik & Astakhova, 2022).
Aplicaciones Científicas De Investigación
Catalysis in Organic Reactions : Scandium trifluoromethanesulfonate, a derivative of trifluoromethanesulfonanilide, is an extremely active Lewis acid catalyst. It is used for acylation of alcohols with acid anhydrides and in the esterification of alcohols. This catalyst shows remarkable activity, assisting the acylation of not only primary but also sterically-hindered secondary or tertiary alcohols. It is especially effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Synthetic Transformations : Vinyl and aryl trifluoromethanesulfonates (triflates) are increasingly used due to their ease of preparation and ability to undergo cross-coupling reactions with organo-metallics. Triflates are superior to halides in terms of regio- and diastereoselectivity in Heck reactions. They are also used in palladium-catalyzed carbon monoxide insertion leading to esters or amides, and in deoxygenation procedures for ketones or phenols (Ritter, 1993).
Reactions with Aromatic Compounds : Trifluoromethanesulfonyl azide reacts with aromatic compounds to produce trifluoromethanesulfonanilide and its derivatives. The reaction mechanism, involving a trifluoromethanesulfonyl nitrene intermediate, has been studied for its selectivities (Kamigata et al., 1984).
Applications in Herbicides and Plant Growth Regulators : Trifluoromethanesulfonanilide class has significant herbicidal activity. This discovery led to extensive research, resulting in the development of products like perfluidone and mefluidide. These compounds exhibit unique and potent biological properties due to the trifluoromethylsulfonamido moiety (Fridinger, 1979).
Trifluoromethanesulfonic Acid in Organic Synthesis : Trifluoromethanesulfonic acid, another derivative, is used in various reactions in organic synthesis due to its high protonating power and low nucleophilicity. It generates cationic species from organic molecules, which can be detected and studied using spectral methods (Kazakova & Vasilyev, 2017).
Triflamides and Triflimides : Triflamides, derived from trifluoromethanesulfonanilide, are used as reagents, catalysts, or additives in various organic reactions. Their strong electron-withdrawing properties, combined with high NH-acidity, make them versatile in organic chemistry, medicine, biochemistry, catalysis, and agriculture (Moskalik & Astakhova, 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,1,1-trifluoro-N-phenylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)11-6-4-2-1-3-5-6/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDSKEQSEGDAFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196570 | |
| Record name | Trifluoromethanesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-n-phenylmethanesulfonamide | |
CAS RN |
456-64-4 | |
| Record name | 1,1,1-Trifluoro-N-phenylmethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoromethanesulfonanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoromethanesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-N-phenylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

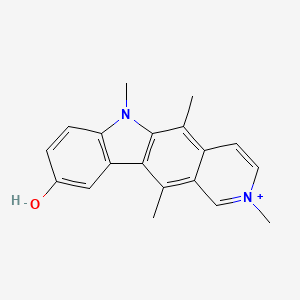
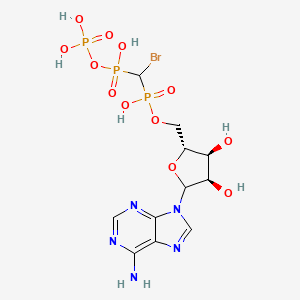
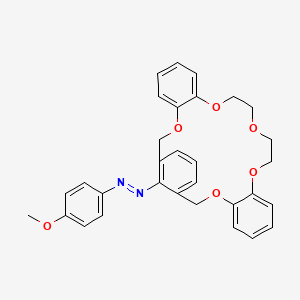
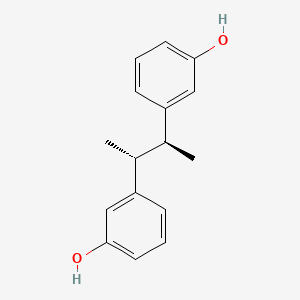
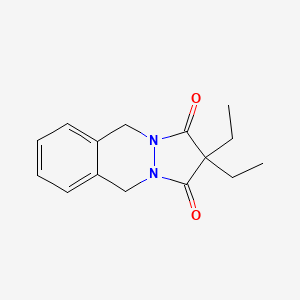
![4-[(3,5-Dihydroxy-3-methylpentanoyl)amino]butanoic acid](/img/structure/B1194028.png)

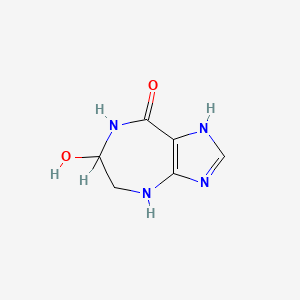
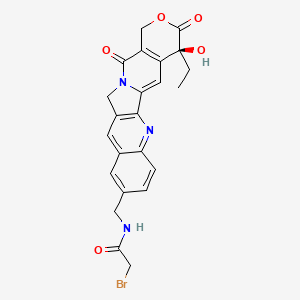
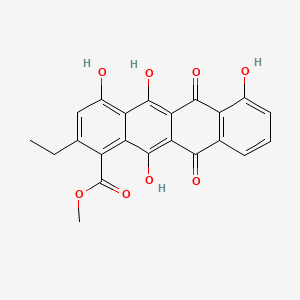
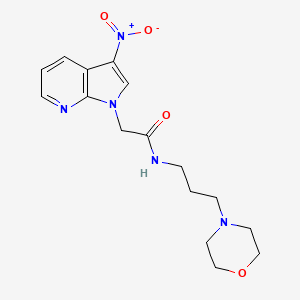
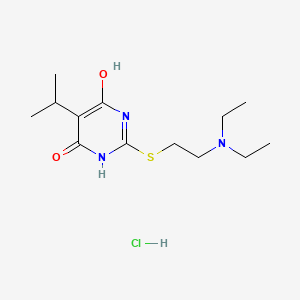
![(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-2-[(4-methoxynaphthalen-2-yl)amino]pentanoyl]-4-methylpentanamide](/img/structure/B1194041.png)
